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Compound of Interest

N1,N1-dimethyl-1-(thiophen-2-
Compound Name:
yl)ethane-1,2-diamine

CAS No.: 790263-41-1

Cat. No.: B1274314

Get Quote

\ J

The foundational step in evaluating any new chemical entity is a thorough understanding of its
basic properties. N1,N!-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine is a chiral molecule
featuring a thiophene ring attached to one carbon of an ethylenediamine backbone, with a
primary amine on the same carbon and a dimethylamino group on the adjacent one.

Caption: Chemical structure of N,N*-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine.

The combination of a lipophilic aromatic ring (thiophene), a basic dimethylamino group, and a
primary amine offers a unique set of properties, suggesting potential for varied interactions with
biological targets and utility as a ligand in catalysis.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 923183-23-7 Fluorochem
Molecular Formula CsH1aN2S Fluorochem|3]
Molecular Weight 170.27 g/mol Fluorochem|3]

[2-amino-2-(thiophen-2-
IUPAC Name ) ) Fluorochem(3]
yl)ethyl]dimethylamine

Canonical SMILES CN(C)CC(N)C1=CC=Cs1 Fluorochem|3]
Purity Typically 295% Fluorochem|3]
LogP (calculated) 1.09 Fluorochem|3]

Synthesis and Characterization: A Strategic
Approach

A robust and reproducible synthesis is paramount for any serious investigation of a compound.
While a specific, peer-reviewed synthesis for CAS 923183-23-7 is not readily available in the
literature, a logical and efficient pathway can be devised based on established organic
chemistry principles. A plausible route begins with thiophene-2-carbaldehyde and proceeds
through a Strecker-type synthesis followed by reduction and dimethylation.

Step 3: Reductive A

Step 1: Strecker Synthesis p 3: Reductive Amination
) (HCHO, NaCNBH:)

(NaCN, NH4Cl

Step 2: Nitrle Reduction
(e.9., LiAIHs)

- — NEN=Dimethyl-2-(thiophen-2yi)
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Caption: Proposed synthetic workflow for the target compound.

Causality in Synthesis Design:
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Step 1 (Strecker Synthesis): This is a classic and highly effective method for creating a-
aminonitriles from aldehydes. It efficiently installs the crucial C-C bond and the first nitrogen
atom in a single pot.

Step 2 (Nitrile Reduction): The reduction of the nitrile group to a primary amine is a standard
transformation. Lithium aluminum hydride (LiAIH4) is a powerful reducing agent suitable for
this purpose, though other reagents like catalytic hydrogenation could also be explored. This
step completes the ethylenediamine backbone.

Step 3 (Reductive Amination): The selective N,N-dimethylation of the terminal primary amine
is achieved through reductive amination. Using formaldehyde and a mild reducing agent like
sodium cyanoborohydride (NaCNBHs) is a well-established and high-yielding method that
avoids quaternization and is selective for the more accessible primary amine over the more
hindered secondary amine (if any is present).[4]

Characterization Protocol: A self-validating system for characterization is crucial. The identity

and purity of the final compound must be confirmed unequivocally.

1H and 13C NMR Spectroscopy: To confirm the carbon-hydrogen framework. Expected H
NMR signals would include singlets for the two N-methyl groups, multiplets for the ethyl
backbone, and characteristic signals for the thiophene ring protons.

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass
spectrometry (HRMS) should be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as
N-H stretches for the primary amine and C-H stretches for the aromatic and aliphatic
components.

Purity Analysis (HPLC): To determine the purity of the final compound, ideally using a chiral
column to resolve enantiomers if the synthesis is not stereospecific.

Applications in Drug Development & Catalysis

The true value of a novel compound lies in its application. The structural features of Nt,N2-

Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine suggest significant potential in two primary

areas: medicinal chemistry and asymmetric catalysis.
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A. Privileged Scaffold in Medicinal Chemistry: The thiophene nucleus is a cornerstone of
medicinal chemistry, found in drugs with a vast range of activities, including anticancer,
antimicrobial, and anti-inflammatory properties.[2][5] The ethylenediamine portion provides a
flexible linker and additional points for hydrogen bonding, which are critical for molecular
recognition at biological targets.

» Anticancer Potential: Many thiophene derivatives exert their effects by inhibiting key
enzymes in cancer signaling pathways, such as kinases or polymerases.[5] The diamine
functionality could serve as a key pharmacophore, mimicking interactions of natural
polyamines or chelating metal cofactors in enzymes.

o Antimicrobial Activity: Thiophene-based compounds have shown promise against drug-
resistant bacteria.[6] The diamine moiety could enhance activity by increasing membrane
permeability or interacting with bacterial cell wall components.[6]

o CNS Applications: The calculated LogP suggests moderate lipophilicity, which, combined
with the basic nitrogen atoms, could facilitate crossing the blood-brain barrier. This opens
possibilities for developing agents targeting central nervous system disorders.

Thiophene-Diamine Biological Target
Compound (e.g., Kinase, Receptor)

Binding Event
(H-Bonding, Chelation)

Conformational Change
& Pathway Inhibition

Therapeutic Response
(e.g., Apoptosis)
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Caption: Conceptual signaling pathway inhibition by the compound.

B. Chiral Ligand in Asymmetric Catalysis: The chiral nature of the compound and the presence
of two nitrogen atoms make it an excellent candidate for a bidentate ligand in transition metal-
catalyzed reactions. Such ligands are crucial for synthesizing enantiomerically pure drugs,
where a single enantiomer provides the therapeutic effect while the other may be inactive or
harmful. The thiophene group can also participate in 1t-stacking interactions, further influencing
the stereochemical outcome of a reaction.

lllustrative Experimental Protocols

The following protocols are provided as robust, field-proven methodologies. They are
representative examples and should be adapted based on specific laboratory conditions and
preliminary results.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)ethane-1,2-diamine (Intermediate 2)
o Step A (Strecker Synthesis):

o In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-
carbaldehyde (1 equiv.) in methanol (2 M).

o Add ammonium chloride (1.2 equiv.) followed by sodium cyanide (1.2 equiv.) in portions.
Caution: Cyanide is highly toxic. Perform in a well-ventilated fume hood.

o Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

o Upon completion, quench the reaction by adding water and extract the product with ethyl
acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude a-aminonitrile.

o Step B (Nitrile Reduction):
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o In a flame-dried 500 mL flask under an inert atmosphere (N2 or Ar), suspend lithium
aluminum hydride (LiAlHa4, 3 equiv.) in anhydrous THF.

o Cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of the crude a-aminonitrile (1 equiv.) in anhydrous THF. Caution:
Exothermic reaction.

o After the addition is complete, allow the mixture to warm to room temperature and then
reflux for 4 hours.

o Cool the reaction to 0 °C and cautiously quench by sequential addition of water (X mL),
15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlHa in grams.

o Stir the resulting slurry for 1 hour, then filter through a pad of Celite.
o Wash the filter cake with THF and ethyl acetate.

o Concentrate the combined filtrates under reduced pressure. Purify the residue by column
chromatography (silica gel, gradient elution with DCM/MeOH/NH4OH) to obtain the
diamine intermediate.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the compound's ability to reduce the viability of cancer cells.
e Cell Culture:

o Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells
per well.

o Incubate for 24 hours at 37 °C in a 5% CO:2 atmosphere to allow for cell attachment.
e Compound Treatment:

o Prepare a stock solution of the title compound in DMSO.
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o Create a series of dilutions in cell culture medium to achieve final concentrations ranging
from, for example, 0.1 uM to 100 pM.

o Replace the medium in the wells with the medium containing the compound dilutions.
Include a vehicle control (DMSO) and an untreated control.

o Incubate the plate for 48-72 hours.

e MTT Assay:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37
°C.

o Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.
e Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the viability against the compound concentration and determine the ICso value (the
concentration at which 50% of cell growth is inhibited) using non-linear regression
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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